molecular formula C21H34O5 B095319 2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone CAS No. 15734-50-6

2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B095319
CAS No.: 15734-50-6
M. Wt: 366.5 g/mol
InChI Key: AODPIQQILQLWGS-VSQWXHCBSA-N
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Description

The compound 2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a steroidal derivative characterized by:

  • A cyclopenta[a]phenanthrene core, common in steroids.
  • Three hydroxyl groups at positions 3, 11, and 15.
  • Two methyl groups at positions 10 and 12.
  • A hydroxyethanone substituent at position 16.

Its synthesis likely involves hydroxylation and ketone functionalization of a steroidal precursor, as seen in analogous compounds (e.g., estrone derivatives in ).

Properties

IUPAC Name

2-hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPIQQILQLWGS-VSQWXHCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620966
Record name 2-hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15734-50-6
Record name 2-hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5β-Pregnane-3β,11β,17α,21-tetrol-20-one
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Biological Activity

The compound 2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features multiple hydroxyl and ketone groups that suggest various biological activities. This article explores its biological activity through various studies and findings.

Molecular Structure

The molecular formula of the compound is C29H50O4C_{29}H_{50}O_4 with a molecular weight of 466.7 g/mol. The presence of multiple chiral centers indicates that it may exist in various stereoisomers. The key structural features include:

  • Hydroxyl groups : Contributing to its reactivity and potential biological interactions.
  • Ketone group : Implicating roles in enzyme interactions and metabolic pathways.

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties due to their ability to scavenge free radicals. In vitro studies have shown that related phenanthrene derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and adhesion molecules such as VCAM-1 and ICAM-1 in endothelial cells under inflammatory conditions. This mechanism is crucial for preventing chronic inflammation-related diseases .

3. Anticancer Potential

Several studies have explored the anticancer potential of similar cyclopenta[a]phenanthrene derivatives. These compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation . For instance:

StudyFindings
Ishibashi et al., 1986Identified cytotoxic effects against various cancer cell lines .
Kumar et al., 2021Demonstrated inhibition of NF-kB pathway leading to reduced cancer cell migration .

Case Study 1: Endothelial Cell Interaction

A study involving human umbilical vein endothelial cells (HUVECs) treated with this compound showed a significant reduction in TNF-α-induced expression of adhesion molecules. This suggests a potential role in preventing vascular inflammation and related diseases .

Case Study 2: Cancer Cell Line Testing

In a series of experiments on breast cancer cell lines (MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Variations

Key structural analogs and their differentiating features:

Compound Name & Evidence ID Core Structure Substituents Functional Groups
Target Compound () Cyclopenta[a]phenanthrene 3,11,17-trihydroxy; 10,13-dimethyl Hydroxyethanone
(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid () Same core 3,7,12-trihydroxy; 10,13-dimethyl Propanoic acid
Methyl desoxycholate () Same core 3,7,12-trihydroxy; 10,13-dimethyl Methyl ester
Prednisolone () Same core 11,17-dihydroxy; 17-(2-hydroxyacetyl); 10,13-dimethyl Ketone, acetyl
PREG-S () Same core 17-acetyl; 3-sulfate Sulfate ester


Key Observations :

  • Hydroxylation Patterns : The target compound’s 3,11,17-trihydroxy configuration is distinct from analogs like (3,7,12-trihydroxy) and prednisolone (11,17-dihydroxy).
  • Ketone vs. Carboxylic Acid: The hydroxyethanone group differentiates it from propanoic acid () or ester derivatives ().
  • Biological Implications : Sulfate esters (e.g., PREG-S in ) enhance water solubility and receptor binding, whereas acetylated derivatives (e.g., prednisolone) are linked to anti-inflammatory activity.

Physicochemical Properties

Comparative molecular

Compound Name & Evidence ID Molecular Formula Molecular Weight Key Features
Target Compound (Inferred) C₂₁H₃₂O₅ ~364.5 (estimated) High polarity due to three hydroxyl groups
(8R,9S,13S,14S,16R,17R)-13-methyl-...triol () C₁₈H₂₈O₃ 288.386 Lower weight due to fewer substituents
2,3,6,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro...acetate () C₂₃H₃₀O₄ 372.50 Acetyl group increases lipophilicity
CAS 111222-34-5 () C₂₃H₃₆O₃ 360.53 Tetrahydrofuran-ether enhances stability

Key Observations :

  • The target compound’s three hydroxyl groups likely increase polarity compared to acetylated () or methylated analogs ().
  • Molecular Weight : Analogs range from 288.386 () to 608.687 (), with the target compound falling in the mid-range.

Key Observations :

  • Receptor Specificity : While PREG-S targets Sigma-1 receptors, prednisolone’s acetyl group enhances glucocorticoid receptor affinity.
  • Functional Group Impact: The target compound’s hydroxyethanone may favor interactions with oxidoreductases or hydroxysteroid dehydrogenases.

Preparation Methods

Starting Material Selection

Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) serves as a viable precursor due to its C-3 ketone and C-17 hydroxyl group, which can be oxidized to a ketone. Alternative precursors include hydrocortisone derivatives, though their C-11 hydroxylation requires preservation during synthesis.

Key Reaction Steps

  • Oxidation of C-17 Hydroxyl to Ketone :

    • Reagent : o-Iodoxybenzoic acid (IBX) in dimethylformamide (DMF) at 10–20°C for 6–24 hours.

    • Outcome : Converts 17β-hydroxy to 17-keto, yielding 17α-methyl-5α-androstan-3,17-dione.

  • C-3 and C-11 Hydroxylation :

    • Osmium Tetroxide-Mediated Dihydroxylation :

      • Conditions : Catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (THF)/water.

      • Outcome : Introduces vicinal diols at Δ¹⁴, later cleaved to generate C-11 hydroxyl.

  • Periodate Cleavage of Diol :

    • Reagent : Sodium metaperiodate in aqueous THF.

    • Outcome : Cleaves 1,2-diol to form 17-keto-1-oxo-seco-acid intermediate.

  • Reductive Cyclization :

    • Reagent : Sodium borohydride in aqueous NaOH followed by HCl acidification.

    • Outcome : Reduces seco-acid to 2-hydroxyethanone at C-17.

Table 1: Reaction Conditions for Oxidation-Hydroxylation Strategy

StepReagent(s)SolventTemperatureYield
C-17 OxidationIBXDMF10–20°C75–85%
DihydroxylationOsO₄/NMOTHF/H₂O0–25°C60–70%
Periodate CleavageNaIO₄THF/H₂O25°C80–90%
Reductive CyclizationNaBH₄/HClH₂O/THF0–10°C30–40%

Cyanohydrin-Mediated Synthesis of 2-Hydroxyethanone Moiety

Cyanohydrin Formation at C-17 Ketone

The 17-ketosteroid intermediate undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin:

17-Ketone+TMSCNTBAF17-Cyanohydrin\text{17-Ketone} + \text{TMSCN} \xrightarrow{\text{TBAF}} \text{17-Cyanohydrin}

  • Conditions : Tetrabutylammonium fluoride (TBAF) catalyst in THF at 0°C.

  • Outcome : Cyanohydrin intermediate stabilized via silyl protection.

Hydrolysis to 2-Hydroxyethanone

The cyanohydrin is hydrolyzed under acidic conditions to yield the 2-hydroxyethanone group:

17-CyanohydrinHCl/H₂O2-Hydroxyethanone\text{17-Cyanohydrin} \xrightarrow{\text{HCl/H₂O}} \text{2-Hydroxyethanone}

  • Conditions : 3M HCl in THF/water (3:1) at 25°C overnight.

  • Yield : 50–65% after crystallization.

Table 2: Cyanohydrin Route Optimization

ParameterOptimal ValueImpact on Yield
TMSCN Equiv.1.2Prevents over-cyanation
Hydrolysis pH2–3Minimizes byproduct formation
Temperature0°C (addition), 25°C (hydrolysis)Balances reactivity/stability

Protective Group Strategies for Multi-Hydroxylated Steroid Systems

The concurrent presence of hydroxyls at C-3, C-11, and C-17 necessitates selective protection:

Silyl Ether Protection

  • C-3 and C-11 Hydroxyls : Protected as tert-butyldimethylsilyl (TBDMS) ethers using TBDMS-Cl/imidazole in DMF.

  • C-17 Hydroxyl : Left unprotected for subsequent ketone formation.

Acetal Protection of Ketones

  • 17-Keto Group : Protected as ethylene glycol acetal during dihydroxylation steps to prevent over-oxidation.

Deprotection Sequence

  • Acetal Removal : 3M HCl in THF at 25°C.

  • Silyl Ether Removal : Tetrabutylammonium fluoride (TBAF) in THF.

Comparative Evaluation of Synthetic Routes

Oxidation-Hydroxylation vs. Cyanohydrin Routes

MetricOxidation-HydroxylationCyanohydrin
Total Yield30–40%25–35%
Step Count43
ByproductsSeco-acid intermediatesCyanohydrin isomers
ScalabilityIndustrial (patented)Laboratory-scale

Challenges and Mitigation

  • Steric Hindrance : C-17 methylation impedes reagent access; solved using polar aprotic solvents (DMF).

  • Epimerization Risk : Low-temperature (0–10°C) reductions preserve stereochemistry.

  • Purity Optimization : Crystallization from ethyl acetate/hexane mixtures achieves >98% purity .

Q & A

Basic: What spectroscopic methods are recommended for confirming the stereochemistry of this compound?

Methodological Answer:
Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry (MS).

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) to deduce spatial relationships between protons. For example, axial vs. equatorial protons in the cyclopenta[a]phenanthrene core can be distinguished via 1^1H-1^1H correlation spectroscopy (COSY) .
  • X-ray Crystallography : Resolve absolute configurations using single-crystal diffraction. Studies on analogous steroids (e.g., ) highlight the importance of crystal quality and solvent selection for successful diffraction .
  • MS/MS : Validate molecular fragmentation patterns to confirm substituent positions.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulates .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap and water for 15 minutes; monitor for irritation .
  • Storage : Store in sealed containers at -20°C for long-term stability, and avoid exposure to light or moisture to prevent degradation .

Advanced: How should researchers address discrepancies in solubility data across studies?

Methodological Answer:
Discrepancies often arise from variations in purity, temperature, or solvent batch. To resolve:

Standardize Solvent Purity : Use HPLC-grade solvents and pre-filter (0.22 µm) to remove particulates.

Temperature Control : Conduct solubility tests at 25°C ± 0.5°C using a thermostated bath.

Quantitative Analysis : Employ UV-Vis spectroscopy or gravimetric methods to measure saturation points.

Table 1: Solubility Data from

SolventSolubility (mg/mL)Notes
DMSO~50Preferred for in vitro assays
Ethanol~10Limited solubility at RT
Saline/DMSO~20 (10% v/v)Compatible with in vivo studies

Advanced: What are the common challenges in crystallizing this compound for X-ray studies?

Methodological Answer:
Crystallization challenges include:

  • Polymorphism : Screen multiple solvents (e.g., methanol/water, acetonitrile) to isolate stable polymorphs.
  • Crystal Size : Use slow evaporation or vapor diffusion methods to grow larger crystals.
  • Hydration : Prevent solvent inclusion by annealing crystals under controlled humidity. Studies on similar steroids ( ) achieved success with tert-butyl methyl ether (TBME) as an antisolvent .

Basic: How do researchers validate purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Purity ≥97% is acceptable for most studies .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare isotopic patterns to theoretical values.
  • Melting Point : Consistency with literature values (±2°C) indicates purity .

Advanced: How can synthesis be optimized to improve yield and stereochemical fidelity?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during key steps (e.g., ketone formation) .
  • Catalysis : Employ Sharpless asymmetric dihydroxylation for stereoselective hydroxylation .
  • Purification : Combine flash chromatography (silica gel, hexane/EtOAc) with preparative HPLC for intermediates.

Basic: What in vivo formulation strategies are effective given its physicochemical properties?

Methodological Answer:

  • Oral Administration : Suspend in 0.5% carboxymethyl cellulose (CMC-Na) for gavage.
  • Intravenous : Prepare a 10% DMSO/5% Tween 80/85% saline solution (v/v) to enhance solubility .
  • Bioavailability : Co-administer with cyclodextrins to improve absorption in hydrophobic regions.

Advanced: How do researchers reconcile conflicting spectral data in structural studies?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational models (DFT calculations) for 13^{13}C chemical shifts .
  • Isotopic Labeling : Use 2^{2}H or 13^{13}C-labeled analogs to resolve overlapping signals in crowded spectra.
  • Collaborative Databases : Cross-reference with NIST Chemistry WebBook entries for analogous steroids .

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